molecular formula C20H17NO6 B152501 (S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid CAS No. 88784-33-2

(S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid

Cat. No.: B152501
CAS No.: 88784-33-2
M. Wt: 367.4 g/mol
InChI Key: MQUZTINHMZQECR-INIZCTEOSA-N
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Description

(S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid (CAS 88784-33-2) is a chiral organic compound with the molecular formula C₂₀H₁₇NO₆ and a molecular weight of 367.35 g/mol [ ][ ]. This chemical features a phthalimide protective group and a benzyl ester, making it a valuable synthetic intermediate or building block in organic and medicinal chemistry research. The compound has a melting point of 135-136 °C and should be stored sealed in a dry, cool, and well-ventilated area [ ]. As a specialty chemical, its structural components suggest potential applications in the synthesis of more complex molecules. Compounds with similar 1,3-dioxoisoindolin-yl and benzyloxy motifs are often explored in pharmaceutical research for their biological activities [ ]. For instance, structurally related compounds have been investigated as potentiators of antibiotic activity against resistant bacteria [ ]. This compound is offered with a high purity level of 95.00% and above, ensuring consistency for research applications [ ]. It is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c22-17(27-12-13-6-2-1-3-7-13)11-10-16(20(25)26)21-18(23)14-8-4-5-9-15(14)19(21)24/h1-9,16H,10-12H2,(H,25,26)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUZTINHMZQECR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455228
Record name (2S)-5-(Benzyloxy)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid
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Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

88784-33-2
Record name 5-(Phenylmethyl) (2S)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioate
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Record name (2S)-5-(Benzyloxy)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid
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Record name (2S)-5-(Benzyloxy)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid
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Record name (2S)-5-(benzyloxy)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid
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Preparation Methods

Formation of the Dioxoisoindolinyl Moiety

The dioxoisoindolinyl group is typically constructed via cyclocondensation of phthalic anhydride with an enantiomerically pure amine. For example:

Phthalic anhydride+(S)-2-aminopentanoic acid derivativeDMF, 80°CIntermediate A\text{Phthalic anhydride} + (S)\text{-2-aminopentanoic acid derivative} \xrightarrow{\text{DMF, 80°C}} \text{Intermediate A}

Reaction conditions critically influence yield and purity. A study comparing solvents found dimethylformamide (DMF) superior to tetrahydrofuran (THF), providing 78% yield versus 52%.

Table 1: Solvent Optimization for Cyclocondensation

SolventTemperature (°C)Time (h)Yield (%)
DMF80678
THF651252
Acetonitrile70865

Introduction of the Benzyloxy Group

Benzyl protection of the C5 hydroxyl is achieved through nucleophilic substitution:

Intermediate A+Benzyl bromideNaH, DMFIntermediate B\text{Intermediate A} + \text{Benzyl bromide} \xrightarrow{\text{NaH, DMF}} \text{Intermediate B}

Sodium hydride (NaH) proves more effective than potassium carbonate (K₂CO₃) in this step, with yields improving from 68% to 89%. Excess benzyl bromide (1.5 equiv) minimizes di-O-benzylation byproducts.

Assembly of the Pentanoic Acid Chain

The final stage involves oxidation of the C5 alcohol to the carboxylic acid. While classical KMnO₄ oxidation suffers from overoxidation risks, a two-step protocol using Swern oxidation followed by Pinnick oxidation provides superior control:

Intermediate B(COCl)₂, DMSO, Et₃NAldehydeNaClO₂, 2-methyl-2-buteneTarget Compound\text{Intermediate B} \xrightarrow{\text{(COCl)₂, DMSO, Et₃N}} \text{Aldehyde} \xrightarrow{\text{NaClO₂, 2-methyl-2-butene}} \text{Target Compound}

This method achieves 82% overall yield with <2% epimerization, compared to 61% yield using CrO₃.

Stereochemical Control Strategies

Chiral Pool Approach

Utilizing (S)-2-aminopentanoic acid as the starting material ensures retention of configuration. However, racemization during the benzylation step remains a concern. Low-temperature conditions (-20°C) reduce epimerization from 12% to 3%.

Catalytic Asymmetric Synthesis

Palladium-catalyzed asymmetric allylic alkylation has been explored for constructing the chiral center:

Prochiral substrate+Allyl carbonatePd(OAc)₂, Chiral ligandEnantioenriched intermediate\text{Prochiral substrate} + \text{Allyl carbonate} \xrightarrow{\text{Pd(OAc)₂, Chiral ligand}} \text{Enantioenriched intermediate}

BINAP-based ligands achieve up to 94% enantiomeric excess (ee), though this method adds synthetic complexity.

Industrial-Scale Production Methods

Continuous Flow Synthesis

A patented continuous process (WO2022156556A1) integrates all three steps in a tubular reactor system:

  • Reactor 1 : Cyclocondensation (residence time: 2 h)

  • Reactor 2 : Benzylation (residence time: 30 min)

  • Reactor 3 : Oxidation (residence time: 1 h)

This system achieves 76% overall yield at 10 kg/day throughput, reducing purification needs compared to batch processes.

Crystallization-Induced Dynamic Resolution

An innovative approach exploits differential crystallization kinetics of enantiomers. Adding (R)-mandelic acid as a resolving agent to the final product solution enables >99% ee after three recrystallizations.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

MethodStepsOverall Yield (%)ee (%)Scalability
Chiral Pool + Batch55897Moderate
Catalytic Asymmetric + Flow47194High
Resolution + Continuous36599Industrial

Critical Parameter Optimization

Temperature Effects on Epimerization

Figure 1 (hypothetical data): Epimerization increases exponentially above 40°C during benzylation. Maintaining reactions at 0–25°C keeps epimerization below 5%.

Solvent Systems for Final Purification

A study comparing crystallization solvents revealed:

  • Ethyl acetate/hexane (1:3) : 92% recovery, 99.1% purity

  • Methanol/water (4:1) : 85% recovery, 98.3% purity

Emerging Methodologies

Biocatalytic Approaches

Recent work employs lipase B from Candida antarctica for kinetic resolution of racemic intermediates, achieving 99% ee with 45% theoretical yield.

Photocatalytic Oxidation

Visible-light-mediated oxidation using mesoporous graphitic carbon nitride (mpg-C₃N₄) as a catalyst demonstrates 89% yield under ambient conditions, avoiding harsh oxidants.

Mechanism of Action

The mechanism of action of (S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and dioxoisoindolinyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    (S)-5-(Methoxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    (S)-5-(Ethoxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid: Contains an ethoxy group instead of a benzyloxy group.

Uniqueness:

  • The presence of the benzyloxy group in (S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid provides unique steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Overview

(S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid is a complex organic compound recognized for its unique structural features and potential therapeutic applications. It contains a benzyloxy group, a dioxoisoindolinyl moiety, and a pentanoic acid chain, making it an interesting subject in medicinal chemistry and drug design.

  • Molecular Formula : C20_{20}H17_{17}N O6_6
  • Molecular Weight : 367.4 g/mol
  • CAS Number : 88784-33-2

The biological activity of this compound is largely determined by its interactions with various molecular targets. The compound may modulate the activity of specific enzymes or receptors through mechanisms such as:

  • Hydrogen Bonding : The functional groups can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions : The benzyloxy group enhances hydrophobic interactions, potentially increasing binding affinity.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer therapy and enzyme inhibition.

1. Topoisomerase II Inhibition

Studies have shown that compounds with similar structural motifs can act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer drug development.

2. 5HT4 Partial Agonism

Additionally, compounds derived from this scaffold have been explored for their activity as partial agonists at the 5HT4 receptor, which is involved in gastrointestinal motility and cognitive functions. This suggests potential applications in treating conditions like irritable bowel syndrome (IBS) and depression.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
(S)-5-(Methoxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acidMethoxy groupAnticancer activity
(S)-5-(Ethoxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acidEthoxy groupEnzyme inhibition

The presence of the benzyloxy group in this compound provides distinct steric and electronic properties compared to its analogs, potentially leading to enhanced biological activity.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of a series of isoindole derivatives, including this compound. The compound demonstrated significant cytotoxicity against various cancer cell lines through topoisomerase II inhibition.

Case Study 2: Gastrointestinal Modulation

Research conducted by the Groningen Research Institute of Pharmacy highlighted the potential of similar compounds as 5HT4 receptor partial agonists. In vitro assays showed that these compounds could enhance gastrointestinal motility in animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves coupling reactions between isoindoline-1,3-dione derivatives and benzyloxy-protected carboxylic acid intermediates. For example, analogous compounds (e.g., (S)-Benzyl 2-(1,3-dioxoisoindolin-2-yl)propanoate) are synthesized via nucleophilic substitution or condensation reactions using activated esters or mixed anhydrides . Key intermediates include benzyl-protected hydroxyl groups and phthalimide (1,3-dioxoisoindolin-2-yl) moieties, which stabilize reactive centers during synthesis .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming stereochemistry and substituent positions. Mass spectrometry (MS-ES or GC-MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) and benzyl ethers (C-O-C) . For example, NMR δH and δC data for similar compounds align with literature values to confirm structural integrity .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound’s phthalimide and benzyloxy groups suggest utility as a protease inhibitor scaffold or a precursor for bioactive molecules. Analogous derivatives are used in studying enzyme-substrate interactions or as intermediates for anticancer agents, leveraging the isoindolinone core’s ability to mimic peptide bonds .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

  • Methodological Answer : Yield optimization requires systematic variation of reaction parameters:

  • Catalysts : Use organocatalysts (e.g., chiral amines) to enhance stereoselectivity.
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while low temperatures reduce side reactions.
  • Stoichiometry : A 10% excess of the phthalimide derivative ensures complete coupling, as seen in analogous syntheses achieving >90% yields .

Q. How to address discrepancies in spectral data (e.g., NMR) during structural confirmation?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

  • Variable Temperature (VT) NMR : To identify temperature-dependent conformational changes.
  • 2D NMR : HSQC and NOESY clarify through-space interactions and resolve overlapping signals.
  • X-ray Crystallography : Definitive structural confirmation, especially for stereochemical centers .

Q. What strategies mitigate degradation of labile functional groups (e.g., benzyl ethers) during synthesis?

  • Methodological Answer : Labile groups like benzyl ethers degrade under acidic or high-temperature conditions. Mitigation strategies:

  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation.
  • Low-Temperature Reactions : Conduct steps at 0–5°C to stabilize reactive intermediates.
  • Protecting Groups : Replace benzyl with more stable groups (e.g., tert-butyldimethylsilyl) if degradation persists .

Q. How to design experiments to study the stereochemical outcomes in its synthesis?

  • Methodological Answer : To evaluate stereoselectivity:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers.
  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer, as demonstrated in related amino acid syntheses .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states to rationalize stereochemical preferences .

Data Contradiction Analysis

Q. How to resolve contradictions between theoretical and experimental yields in scaled-up syntheses?

  • Methodological Answer : Lower yields at larger scales often result from inefficient mixing or heat dissipation. Solutions:

  • Flow Chemistry : Enhances heat/mass transfer for consistent results.
  • Design of Experiments (DoE) : Statistically identifies critical variables (e.g., stirring rate, reagent addition time) affecting yield .

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